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  • Product: 2-fluorobenzoyl fluoride
  • CAS: 13918-90-6

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Fluorobenzoyl Fluoride (CAS 13918-90-6)

Topic: 2-Fluorobenzoyl Fluoride (CAS 13918-90-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals The "Goldilocks" Electrophile in Medicinal Chemistry Part 1: E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluorobenzoyl Fluoride (CAS 13918-90-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

The "Goldilocks" Electrophile in Medicinal Chemistry

Part 1: Executive Summary

In the landscape of acylating agents, 2-fluorobenzoyl fluoride (CAS 13918-90-6) occupies a unique "Goldilocks" zone of reactivity—significantly more stable to hydrolysis than its chloride counterpart, yet highly reactive toward specific nucleophiles. While 2-fluorobenzoyl chloride (CAS 393-52-2) remains the commodity standard, the fluoride analog offers distinct advantages for precision synthesis in drug development:

  • Enhanced Stability: It resists rapid hydrolysis, allowing for easier handling, storage, and even chromatographic purification in some cases.

  • Tunable Reactivity: The high electronegativity of the fluorine atom, combined with the ortho-fluoro substituent on the ring, creates a hard electrophile ideal for selective acylation of amines and alcohols, often without the need for exogenous bases.

  • Atom Economy: In Friedel-Crafts acylations, the fluoride leaving group often results in cleaner reaction profiles and easier workups compared to chlorides.

This guide provides a comprehensive technical analysis of 2-fluorobenzoyl fluoride, detailing its physicochemical properties, synthesis protocols, and critical safety considerations.

Part 2: Physicochemical Profile[1][2][3]

The following data characterizes the pure compound. Researchers should note the distinct boiling point depression compared to the chloride analog, a hallmark of acyl fluorides due to lower polarizability.

PropertyValueNotes
CAS Number 13918-90-6Distinct from the chloride (393-52-2)
Molecular Formula C₇H₄F₂O
Molecular Weight 142.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 166 – 170 °C (at 760 mmHg)Lower than 2-fluorobenzoyl chloride (~204 °C)
Density 1.245 ± 0.06 g/cm³At 20 °C
Solubility DCM, THF, Et₂O, TolueneHydrolyzes slowly in water
Stability Moisture SensitiveGenerates HF upon prolonged exposure to moisture
Part 3: Synthetic Utility & Reactivity[2][3][8]
3.1 The Fluoride Advantage

Why synthesize or purchase the fluoride when the chloride is readily available? The answer lies in chemoselectivity .

  • Hard/Soft Acid-Base Theory (HSAB): The acyl fluoride carbonyl carbon is a "harder" electrophile. It reacts preferentially with hard nucleophiles (primary amines, alcohols) while often ignoring softer nucleophiles that might interfere with acyl chlorides.

  • The Ortho-Effect: The 2-fluoro substituent on the benzene ring exerts a strong inductive withdrawing effect (-I), further activating the carbonyl carbon. However, unlike the 2-chloro analog, the 2-fluoro group introduces minimal steric hindrance, maintaining high reaction rates.[1]

3.2 Synthesis Workflow

The preparation of 2-fluorobenzoyl fluoride is best achieved via Halogen Exchange (Halex) or Deoxyfluorination .

G Acid 2-Fluorobenzoic Acid Chloride 2-Fluorobenzoyl Chloride Acid->Chloride SOCl2 Fluoride 2-FLUOROBENZOYL FLUORIDE (CAS 13918-90-6) Acid->Fluoride Deoxo-Fluor or Cyanuric Fluoride Chloride->Fluoride KF / 18-Crown-6 (Halogen Exchange) Amide Fluorinated Amides (Drug Scaffolds) Fluoride->Amide Amine, No Base (Clean Coupling) Ketone Aryl Ketones (Friedel-Crafts) Fluoride->Ketone Ar-H, Lewis Acid (High Regioselectivity)

Figure 1: Synthesis and application workflow for 2-fluorobenzoyl fluoride. Note the central role of the fluoride as a gateway to clean coupling reactions.

Part 4: Experimental Protocols

Safety Warning: All protocols involving acyl fluorides pose a risk of generating Hydrogen Fluoride (HF) upon hydrolysis. Calcium gluconate gel must be present in the workspace. Work strictly in a fume hood.

Protocol A: Synthesis via Halogen Exchange (From Acid Chloride)

Best for: Scalability and cost-efficiency.

  • Reagents:

    • 2-Fluorobenzoyl chloride (1.0 equiv)

    • Potassium Fluoride (KF) (Spray-dried, 2.0 equiv)

    • 18-Crown-6 (Catalytic, 0.05 equiv) or tetrabutylammonium fluoride (TBAF)

    • Solvent: Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • Charge a flame-dried round-bottom flask with spray-dried KF and 18-crown-6 under Argon.

    • Add anhydrous MeCN and stir to create a suspension.

    • Add 2-fluorobenzoyl chloride dropwise at room temperature.

    • Heat the mixture to 80 °C for 4–6 hours. Monitor by GC-MS or 19F-NMR (shift from ~+60 ppm for COF vs starting material).

    • Workup: Cool to room temperature. Filter the solids (KCl/KF) through a pad of Celite (Caution: Solids may contain HF traces).

    • Purification: Distill the filtrate under reduced pressure or atmospheric pressure (bp ~166 °C) to obtain the pure acid fluoride.

Protocol B: Synthesis via Deoxyfluorination (From Carboxylic Acid)

Best for: Small-scale, high-value synthesis where acid chloride formation is undesirable.

  • Reagents:

    • 2-Fluorobenzoic acid (1.0 equiv)

    • Cyanuric Fluoride (0.4 equiv) or Deoxo-Fluor (1.1 equiv)

    • Base: Pyridine (1.0 equiv)

    • Solvent: DCM (Dichloromethane)

  • Procedure:

    • Dissolve 2-fluorobenzoic acid and pyridine in DCM at 0 °C .

    • Add Cyanuric Fluoride dropwise. A precipitate (cyanuric acid) will form.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Workup: Pour into ice water. Extract with DCM. Wash organic layer rapidly with cold water (Acyl fluorides are stable enough for this, unlike chlorides).

    • Dry over MgSO₄ and concentrate. Distillation yields the product.[2]

Part 5: Handling, Stability, & Safety (MSDS Summary)

The handling of 2-fluorobenzoyl fluoride requires specific protocols distinct from standard organic chemicals.

Hazard ClassDescriptionMitigation
Acute Toxicity Hydrolysis releases HF, which penetrates skin and attacks bone calcium.Mandatory: Wear double nitrile gloves. Keep Calcium Gluconate gel on hand.
Corrosivity Causes severe skin burns and eye damage (Category 1B).Use full face shield and sash at proper height.
Storage Moisture sensitive.[3]Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Spill Response Reacts with moisture in air to form HF vapor.Neutralize spills immediately with sodium bicarbonate or lime. Do not use water initially (exothermic).

Self-Validating Safety Check: Before starting any reaction, place a small beaker of water near the work area. If you detect any "acrid" smell or "smoking" from your glassware before the reaction starts, your equipment is not dry, and you risk immediate HF generation.

Part 6: References
  • Olah, G. A., et al. (1973). "Synthesis of Acyl Fluorides." Synthesis. Link

  • Organic Syntheses. "Benzoyl Fluoride." Org.[4][2][5] Synth. 1977, 57, 107. (General method applicable to 2-fluoro analog). Link

  • BenchChem. "2-Fluorobenzoyl Fluoride Product & Safety Data." (Provides CAS specific properties). Link

  • PubChem. "2-Fluorobenzoyl chloride (Analog Comparison)." National Library of Medicine. Link

  • Zhang, L., et al. (2009).[6] "Nucleophilic Substitution of Fluorides." Journal of Organic Chemistry. (Context on C-F bond reactivity). Link

Sources

Exploratory

Technical Guide: Structure, Molecular Weight, and Reactivity of 2-Fluorobenzoyl Fluoride

The following technical guide details the structural characteristics, molecular weight, and chemical properties of 2-fluorobenzoyl fluoride , a specialized fluorinated intermediate used in advanced organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, molecular weight, and chemical properties of 2-fluorobenzoyl fluoride , a specialized fluorinated intermediate used in advanced organic synthesis and drug development.

[1][2]

Executive Summary

2-Fluorobenzoyl fluoride (CAS: 13918-90-6 ) is a bifunctional aromatic intermediate characterized by an acyl fluoride moiety and an ortho-positioned fluorine atom on the benzene ring. Unlike its more common analog, 2-fluorobenzoyl chloride, the acyl fluoride variant offers unique chemoselectivity and stability profiles, making it a critical building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and photo-acid generators. This guide analyzes its molecular architecture, physicochemical data, and synthetic utility.[1]

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-Fluorobenzoyl fluoride
CAS Registry Number 13918-90-6
Molecular Formula C

H

F

O
SMILES Fc1ccccc1C(F)=O
InChI Key InChI=1S/C7H4F2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Molecular Weight Calculation

The precise molecular weight is critical for stoichiometric calculations in high-throughput screening and scale-up synthesis.

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 712.01184.077
Hydrogen (H) 41.0084.032
Fluorine (F) 218.99837.996
Oxygen (O) 115.99915.999
Total Molecular Weight 142.10 g/mol
Physical State[1][2]
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: Predicted to be lower than its chloride counterpart (2-fluorobenzoyl chloride, bp 90–92 °C at 15 mmHg) due to the lower polarizability of the C-F bond compared to C-Cl.

  • Solubility: Soluble in aprotic polar solvents (DCM, THF, Sulfolane); hydrolyzes in water.

Structural Analysis & Electronic Effects[1][2]

Molecular Geometry and Ortho-Effect

The 2-fluorobenzoyl fluoride molecule exhibits significant steric and electronic interactions due to the proximity of the ortho-fluorine to the carbonyl group.

  • Electronic Withdrawal: The highly electronegative fluorine atom at the C2 position exerts a strong inductive effect (-I), pulling electron density away from the ring and the carbonyl carbon. This increases the electrophilicity of the carbonyl center, making it highly reactive toward nucleophiles.

  • Acyl Fluoride Stability: The C(O)–F bond is stronger (approx. 115 kcal/mol) than the C(O)–Cl bond (approx. 85 kcal/mol). This thermodynamic stability renders 2-fluorobenzoyl fluoride more resistant to hydrolysis and thermal decomposition than the chloride, allowing for its isolation and use in reactions where the chloride might decompose.

Spectroscopic Signatures (NMR)

The compound is distinct in


F NMR spectroscopy, displaying two separate signals with characteristic chemical shifts.
  • Aromatic Fluorine (Ar-F): Typically appears in the range of -110 to -120 ppm (relative to CFClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Acyl Fluoride (-COF): Typically appears in the downfield positive range of +15 to +40 ppm . This distinct shift is diagnostic for the formation of the acyl fluoride species.

Synthesis & Reactivity Profile[1][2]

Synthesis via Halogen Exchange (Halex)

The most industrial-viable route involves the transhalogenation of 2-fluorobenzoyl chloride with an alkali metal fluoride (KF or NaF) in a polar aprotic solvent.

Protocol Overview:

  • Reagents: 2-Fluorobenzoyl chloride, Spray-dried Potassium Fluoride (KF).

  • Solvent: Sulfolane or Acetonitrile (anhydrous).

  • Conditions: Heat to 80–150 °C. The driving force is the formation of the stronger C-F bond and the precipitation of KCl.

Reactivity Workflow

The acyl fluoride group serves as a versatile electrophile. It participates in Friedel-Crafts acylations and nucleophilic substitutions with amines and alcohols.

G Start 2-Fluorobenzoyl Chloride (Precursor) Target 2-Fluorobenzoyl Fluoride (Active Intermediate) Start->Target Halex Reaction (Sulfolane, Heat, -KCl) KF Potassium Fluoride (KF) KF->Target Prod1 Fluorinated Benzophenones (Friedel-Crafts) Target->Prod1 Ar-H / Lewis Acid Prod2 Fluorinated Amides (Drug Scaffolds) Target->Prod2 R-NH2 / Base

Figure 1: Synthetic pathway from chloride precursor to 2-fluorobenzoyl fluoride and subsequent applications.

Applications in Drug Development[2][6]
  • Privileged Scaffolds: The 2-fluorobenzoyl moiety is a pharmacophore found in various enzyme inhibitors. The fluorine atom improves metabolic stability by blocking oxidation at the ortho-position.

  • Atom Economy: Using the acyl fluoride often results in cleaner reaction profiles compared to chlorides, as the fluoride leaving group can sometimes act as a base or form stable H-bond complexes, reducing side reactions.

Safety & Handling

  • Hazards: 2-Fluorobenzoyl fluoride is corrosive and a lachrymator.[3] Upon contact with moisture, it hydrolyzes to release Hydrogen Fluoride (HF) and 2-fluorobenzoic acid.

  • Storage: Store in tightly sealed PTFE or polyethylene containers under an inert atmosphere (Nitrogen or Argon). Glass should be avoided for long-term storage if moisture is present, as HF etches glass.

References

  • PubChem Compound Summary . (2025). 2-Fluorobenzoyl fluoride (CAS 13918-90-6). National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2025). Product Specification: 2-Fluorobenzoyl fluoride.[4][5] Merck KGaA. Link

  • European Patent Office . (1987). Preparation of fluoroaromatic compounds in dispersion of potassium fluoride (EP0253836A1). Link

  • ChemicalBook . (2025). 2-Fluorobenzoyl fluoride Properties and Synthesis. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Fluorobenzoyl Fluoride via Deoxyfluorination of 2-Fluorobenzoic Acid Using Cyanuric Fluoride

Abstract: This document provides a comprehensive guide for the synthesis of 2-fluorobenzoyl fluoride, a valuable intermediate in pharmaceutical and materials science research. The protocol details the direct conversion o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-fluorobenzoyl fluoride, a valuable intermediate in pharmaceutical and materials science research. The protocol details the direct conversion of 2-fluorobenzoic acid to its corresponding acyl fluoride using cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) as a mild and highly efficient deoxyfluorinating agent. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, outline methods for product characterization, and emphasize the critical safety procedures required when handling the hazardous reagents involved.

Foundational Principles & Strategic Advantages

The conversion of carboxylic acids to acyl fluorides is a cornerstone transformation in modern organic synthesis. Acyl fluorides exhibit a unique balance of stability and reactivity, making them superior alternatives to more common acyl chlorides in many applications, including peptide synthesis and the formation of complex esters.

Cyanuric fluoride has emerged as a premier reagent for this transformation due to several key advantages.[1][2] Unlike other fluorinating agents that may require harsh conditions or are incompatible with sensitive functional groups, cyanuric fluoride facilitates a direct and selective conversion under mild, room-temperature conditions.[2][3] The reaction proceeds with high efficiency, driven by the formation of the stable cyanuric acid byproduct, and typically involves a simple, non-aqueous work-up.[1]

Causality of Reagent Choice: The electrophilicity of the carbon atoms in the 1,3,5-triazine ring of cyanuric fluoride is significantly enhanced by the three strongly electron-withdrawing fluorine atoms.[4] This makes the ring highly susceptible to nucleophilic attack by the carboxylate anion of 2-fluorobenzoic acid, which is generated in situ by a base such as pyridine. Pyridine's role is not merely as a scavenger for the HF byproduct; it is an essential catalyst that deprotonates the carboxylic acid, forming a more potent nucleophile.[3] This strategic choice enables the reaction to proceed rapidly and cleanly at ambient temperature.

Reaction Mechanism

The reaction proceeds via a pyridine-catalyzed nucleophilic aromatic substitution (SNAr) pathway.

  • Activation: Pyridine deprotonates 2-fluorobenzoic acid to form the 2-fluorobenzoate anion.

  • Nucleophilic Attack: The carboxylate anion attacks one of the electron-deficient carbon atoms of the cyanuric fluoride ring, displacing a fluoride ion and forming a highly reactive acyl-oxy-triazine intermediate.

  • Collapse & Product Formation: This intermediate is unstable and collapses. The fluoride ion attacks the acyl carbon, leading to the formation of the desired 2-fluorobenzoyl fluoride and a difluoro-triazinyl-carboxylate species.

  • Completion: The process repeats twice more on the triazine ring, ultimately consuming three equivalents of the carboxylic acid to produce three equivalents of the acyl fluoride and the thermodynamically stable cyanuric acid as the final byproduct.

Reaction_Mechanism Figure 1: Catalytic Reaction Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation 2FBA 2-Fluorobenzoic Acid 2FBA_ion 2-Fluorobenzoate Anion 2FBA->2FBA_ion + Pyridine Pyr Pyridine CF Cyanuric Fluoride Intermediate Acyl-oxy-triazine Intermediate 2FBA_ion->Intermediate + Cyanuric Fluoride 2FBF 2-Fluorobenzoyl Fluoride Intermediate->2FBF Collapse Byproduct Difluoro-triazinyl Byproduct Intermediate->Byproduct

Caption: Figure 1: Catalytic Reaction Mechanism.

Experimental Protocol & Workflow

This protocol is adapted from established and validated procedures for the synthesis of acyl fluorides from carboxylic acids using cyanuric fluoride.[3][5]

Reagents and Equipment
Reagent / Material Grade / Specification Supplier Notes
2-Fluorobenzoic Acid≥99%Sigma-AldrichEnsure it is dry before use.
Cyanuric Fluoride≥98%Oakwood ChemicalExtremely Toxic & Corrosive. Handle with extreme caution.
PyridineAnhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Fisher ScientificSolvent for the reaction.
Diethyl Ether (Et₂O)AnhydrousJ.T.BakerFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic phase.
IceDeionized WaterIn-houseFor quenching the reaction.

Equipment:

  • Fume hood certified for highly toxic materials

  • Schlenk line or inert gas (N₂/Ar) manifold

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum pump for distillation (optional)

Detailed Synthesis Procedure

All operations must be performed in a certified, high-performance fume hood.

  • Preparation: In a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve 2-fluorobenzoic acid (0.3 mol, 42.03 g) and anhydrous pyridine (0.3 mol, 23.73 g, 24.2 mL) in 125 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: In a separate 250 mL oven-dried flask, prepare a solution of cyanuric fluoride (0.12 mol, 16.21 g) in 125 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 2-fluorobenzoic acid and pyridine over approximately 10-15 minutes. An exotherm may be observed; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 50-60 minutes to ensure the reaction goes to completion.

  • Work-up & Quenching: Carefully pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of ice and water (approx. 500 g). This will precipitate the cyanuric acid byproduct and hydrolyze any remaining cyanuric fluoride.

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-fluorobenzoyl fluoride.

  • Purification (Optional): The product is often of sufficient purity for subsequent steps. If higher purity is required, the crude product can be purified by vacuum distillation.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Dissolve 2-Fluorobenzoic Acid & Pyridine in Anhydrous MeCN C 3. Add Cyanuric Fluoride Solution Dropwise at Room Temperature A->C B 2. Prepare Cyanuric Fluoride Solution in Anhydrous MeCN B->C D 4. Stir for 60 Minutes C->D E 5. Quench Reaction with Ice-Water D->E F 6. Extract with Diethyl Ether (3x) E->F G 7. Dry Organic Phase (Na₂SO₄) F->G H 8. Concentrate via Rotary Evaporation G->H I 9. (Optional) Purify by Vacuum Distillation H->I

Caption: Figure 2: Experimental Workflow.

Product Characterization

Confirming the identity and purity of the synthesized 2-fluorobenzoyl fluoride is critical. A combination of spectroscopic techniques should be employed.

Technique Expected Observation Rationale
¹⁹F NMR Disappearance of the broad singlet for 2-FBA. Appearance of two new signals: a doublet for the aromatic F and a triplet (or multiplet) for the acyl fluoride (-COF ).¹⁹F NMR is highly specific and sensitive for fluorinated compounds, providing unambiguous evidence of the C-F bond formation at the carbonyl group.[6][7]
¹H NMR Aromatic signals will shift slightly downfield compared to the starting material due to the change in the electronic nature of the carbonyl group. Disappearance of the broad acidic proton signal.Confirms the integrity of the aromatic ring and the removal of the carboxylic acid proton.
¹³C NMR Appearance of a new carbonyl carbon signal, which will appear as a doublet due to coupling with the acyl fluorine.Provides structural confirmation of the carbonyl environment.
FTIR Disappearance of the broad O-H stretch (approx. 2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the acyl fluoride (approx. 1800-1850 cm⁻¹).Vibrational spectroscopy provides clear evidence of the functional group transformation from a carboxylic acid to an acyl fluoride.

Critical Safety Protocols & Hazard Management

Cyanuric fluoride is a GHS Danger substance, classified as highly toxic and corrosive. [2][4] It is moisture-sensitive and hydrolyzes to form hydrofluoric acid (HF), a substance that can cause severe, delayed-onset chemical burns.[4][8] Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls: All handling of cyanuric fluoride, including weighing and solution preparation, must occur within a high-performance, certified chemical fume hood to prevent inhalation of its highly toxic vapors.[9][10]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is non-negotiable.[11]

    • Respiratory Protection: A full-facepiece air-purifying respirator with acid gas cartridges or a supplied-air respirator is required.[11]

    • Skin Protection: An impervious chemical-protective suit, boots, and gloves made of a multilayer laminate (e.g., SilverShield®/4H) with a documented breakthrough time >8 hours are essential.[4][11] Standard laboratory coats and single-layer nitrile gloves are inadequate and offer no protection.

    • Eye Protection: Chemical safety goggles and a full-face shield must be worn.[11]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[10] Calcium gluconate gel should be on hand as a first-aid measure for potential HF exposure from hydrolysis.

  • Waste Disposal: All waste, including residual reagents, contaminated materials, and aqueous layers from the work-up, must be treated as hazardous waste.[8] Neutralize acidic waste streams carefully with a base like sodium bicarbonate or calcium hydroxide before collection by certified hazardous waste personnel. Dispose of all materials in accordance with local, state, and federal regulations.[10][11]

  • Spill Response: In case of a spill, evacuate the area immediately. Only personnel with appropriate training and PPE should attempt to clean up the spill using an absorbent material like vermiculite or dry sand.[10]

Conclusion

The conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl fluoride using cyanuric fluoride is a highly effective and reliable synthetic method. Its mild reaction conditions and high yields make it an attractive choice for researchers in drug discovery and materials science. However, the extreme toxicity and hazardous nature of cyanuric fluoride cannot be overstated. The success and safety of this procedure are entirely dependent on the researcher's meticulous adherence to the stringent safety protocols outlined in this guide.

References

  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. (2025, August 15). Google Cloud.
  • Cyanuric fluoride - Safety Data Sheet. (2025, September 27). ChemicalBook.
  • Cyanuric fluoride. Grokipedia.
  • Common Name: CYANURIC FLUORIDE HAZARD SUMMARY. NJ.gov.
  • Cyanuric fluoride.
  • Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides.
  • Cyanuric fluoride. Wikipedia.
  • Fluorination by Cyanuric fluoride paper.pdf.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 12).
  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. (2021, November 29). The Royal Society of Chemistry.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Synthesis of 4-Cyanobenzoyl Fluoride from 4-Cyanobenzoic Acid: A Technical Guide. Benchchem.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 15). Semantic Scholar.
  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Thesis.

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Application

Application Note: Deoxygenative Fluorination of 2-Fluorobenzoic Acid to 2-Fluorobenzoyl Fluoride

Abstract This document provides a comprehensive guide for the deoxygenative fluorination of 2-fluorobenzoic acid to synthesize 2-fluorobenzoyl fluoride. This transformation is a critical step in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the deoxygenative fluorination of 2-fluorobenzoic acid to synthesize 2-fluorobenzoyl fluoride. This transformation is a critical step in the synthesis of various pharmaceuticals and agrochemicals. This application note details a robust protocol utilizing sulfuryl fluoride (SO₂F₂) as a fluorinating agent, accelerated by a halide catalyst. The causality behind experimental choices, a detailed step-by-step protocol, and troubleshooting guidance are provided for researchers, scientists, and drug development professionals.

Introduction

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, balancing stability with sufficient electrophilicity for various transformations.[1][2] The conversion of carboxylic acids to acyl fluorides, known as deoxygenative fluorination, is a direct and atom-economical approach.[1] While several reagents exist for this purpose, many suffer from drawbacks such as thermal instability, high cost, or harsh reaction conditions.[3][4]

This application note focuses on a practical and efficient method for the deoxygenative fluorination of 2-fluorobenzoic acid using sulfuryl fluoride (SO₂F₂). This method, which benefits from halide catalysis, offers a scalable and cost-effective alternative to traditional reagents.[5][6]

Mechanism and Rationale

The deoxygenative fluorination of carboxylic acids with SO₂F₂ proceeds through a multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the activation of the carboxylic acid by SO₂F₂. A key mechanistic insight is that this activation proceeds through the formation of a carboxylic anhydride intermediate.[5][6] This anhydride is then converted to the corresponding acyl fluoride. The presence of a halide source, such as tetrabutylammonium chloride or bromide, significantly accelerates the formation of the acyl fluoride.[5][6]

The proposed catalytic cycle is as follows:

  • Anhydride Formation: Two molecules of the carboxylic acid react with sulfuryl fluoride to form a symmetric anhydride.

  • Halide-Mediated Acyl Fluoride Formation: A halide ion (X⁻) attacks the anhydride to form an acyl halide and a carboxylate. The carboxylate then reacts with another molecule of SO₂F₂ to regenerate the active species. The acyl halide is subsequently converted to the acyl fluoride.

This halide-accelerated pathway provides a milder and more efficient route to the desired acyl fluoride compared to the uncatalyzed reaction.

Deoxyfluorination_Mechanism CarboxylicAcid 2-Fluorobenzoic Acid (R-COOH) Anhydride Symmetric Anhydride ((RCO)₂O) CarboxylicAcid->Anhydride + SO₂F₂ SO2F2 SO₂F₂ SO2F2->Anhydride AcylHalide Acyl Halide (RCOX) Anhydride->AcylHalide + X⁻ Byproducts Byproducts Anhydride->Byproducts Halide Halide Catalyst (X⁻) Halide->AcylHalide AcylFluoride 2-Fluorobenzoyl Fluoride (RCOF) AcylHalide->AcylFluoride Fluoride Exchange AcylHalide->Byproducts

Caption: Proposed mechanism for halide-accelerated deoxygenative fluorination.

Materials and Methods
3.1. Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
2-Fluorobenzoic acid≥98%Sigma-Aldrich
Sulfuryl fluoride (SO₂F₂)≥99%In a lecture bottle with a regulatorMatheson
Tetrabutylammonium bromide (TBAB)≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent.
Nitrogen (N₂)High purityFor maintaining an inert atmosphere.
Round-bottom flask25 mL, two-neckFlame-dried before use.
Magnetic stirrer and stir bar
Gas dispersion tubeFor bubbling SO₂F₂.
Septa and needles
NMR tubes and spectrometerFor reaction monitoring and product characterization.
3.2. Experimental Protocol

The following protocol is for a typical small-scale synthesis of 2-fluorobenzoyl fluoride.

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (N₂) Start->Inert Reagents Add 2-Fluorobenzoic Acid and TBAB Inert->Reagents Solvent Add Anhydrous DCM Reagents->Solvent Cool Cool to 0 °C (Ice Bath) Solvent->Cool SO2F2_add Slowly Bubble in SO₂F₂ Cool->SO2F2_add React Stir at Room Temperature SO2F2_add->React Monitor Monitor by ¹⁹F NMR React->Monitor Workup Quench and Work-up Monitor->Workup Upon Completion Purify Purification Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 2-fluorobenzoyl fluoride.

Step-by-Step Procedure:

  • Preparation: Assemble a flame-dried 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen gas.

  • Charging Reagents: To the flask, add 2-fluorobenzoic acid (1.0 mmol, 140.1 mg) and tetrabutylammonium bromide (TBAB) (0.1 mmol, 32.2 mg).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of SO₂F₂: Slowly bubble sulfuryl fluoride gas (approximately 1.2 mmol) into the reaction mixture through a gas dispersion tube over 10-15 minutes. Caution: Perform this step in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully quench any remaining SO₂F₂ by bubbling nitrogen through the solution for 15 minutes. The crude product in the DCM solution can often be used directly in subsequent steps.

  • Purification (if necessary): If isolation is required, the solvent can be carefully removed under reduced pressure. The resulting acyl fluoride is reactive and should be handled with care.

Results and Discussion

This protocol typically provides the desired 2-fluorobenzoyl fluoride in good to excellent yields, as determined by ¹⁹F NMR spectroscopy against an internal standard.[5][6] The halide accelerator is crucial for achieving high conversion in a reasonable timeframe.

ProductTypical Yield (¹⁹F NMR)Purity
2-Fluorobenzoyl fluoride70-85%>95%

The primary byproduct is often the unreacted starting material or small amounts of anhydride. The formation of other side products is generally minimal under these mild conditions.

Troubleshooting
IssuePossible CauseSolution
Low or no conversionInactive SO₂F₂Use a fresh cylinder of SO₂F₂.
Wet solvent or reagentsEnsure all glassware is flame-dried and solvents are anhydrous.
Insufficient catalystIncrease the amount of TBAB to 0.15-0.20 mmol.
Formation of anhydride byproductIncomplete reactionExtend the reaction time.
Insufficient halide catalystEnsure the correct stoichiometry of TBAB is used.
Decomposition of productProlonged reaction time or exposure to moistureWork up the reaction promptly upon completion. Handle the product under an inert atmosphere.
Safety Precautions
  • Sulfuryl fluoride (SO₂F₂) is a toxic and corrosive gas. Always handle it in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl fluorides are reactive and moisture-sensitive. Handle them under an inert atmosphere and avoid contact with water.

  • The reaction should be performed under an inert atmosphere of nitrogen to prevent side reactions and decomposition.

Conclusion

The halide-accelerated deoxygenative fluorination of 2-fluorobenzoic acid using sulfuryl fluoride is an efficient and practical method for the synthesis of 2-fluorobenzoyl fluoride. This protocol offers several advantages, including mild reaction conditions, high yields, and the use of a readily available and inexpensive fluorinating agent. This method is well-suited for applications in research and development where a reliable synthesis of acyl fluorides is required.

References
  • Halide-Accelerated Acyl Fluoride Formation Using Sulfuryl Fluoride. Organic Letters. [Link]

  • Halide-Accelerated Acyl Fluoride Formation Using Sulfuryl Fluoride | Request PDF. ResearchGate. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]

  • PyFluor - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. National Institutes of Health. [Link]

  • Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. ACS Publications. [Link]

  • Deoxygenative trifluoromethylthiolation of carboxylic acids. RSC Publishing. [Link]

  • Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor | Request PDF. ResearchGate. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ResearchGate. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Institutes of Health. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. National Institutes of Health. [Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Organic Chemistry Portal. [Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. ResearchGate. [Link]

  • Synthetic Methods and Reactions; IV.1 Fluorination of Carboxylic Acids with Cyanuric Fluoride. Semantic Scholar. [Link]

  • Visible-light-mediated deoxyfluorination of alcohols. Macmillan Group. [Link]

  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Deoxyfluorination of alcohols with aryl fluorosulfonates. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Fluorobenzoyl Fluoride Synthesis with TFFH

Welcome to the technical support center for optimizing the synthesis of 2-fluorobenzoyl fluoride using TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate). This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 2-fluorobenzoyl fluoride using TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and high-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is TFFH and why is it used for synthesizing 2-fluorobenzoyl fluoride?

A1: TFFH, or Tetramethylfluoroformamidinium Hexafluorophosphate, is a stable, non-hygroscopic, and easy-to-handle crystalline solid used as a fluorinating agent.[1][2] It is particularly effective for converting carboxylic acids, like 2-fluorobenzoic acid, into their corresponding acyl fluorides.[3][4] Acyl fluorides are valuable reactive intermediates in organic synthesis, offering a balance of reactivity and stability compared to other acyl halides.[5] TFFH is often preferred over other fluorinating reagents due to its mild reaction conditions, high efficiency, and reduced formation of toxic byproducts.[1][6]

Q2: What is the general reaction mechanism for the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl fluoride using TFFH?

A2: The reaction proceeds via the in situ formation of the highly reactive acyl fluoride.[7] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate anion then attacks the electrophilic carbon of TFFH, leading to the formation of the acyl fluoride and tetramethylurea as a byproduct.[7][8] The choice of base and solvent is crucial for optimizing this reaction.

Q3: What are the key advantages of using TFFH over other fluorinating agents like DAST or Deoxo-Fluor?

A3: TFFH offers several advantages:

  • Safety and Handling: TFFH is a stable, non-hygroscopic solid, making it easier and safer to handle than many other fluorinating agents which can be toxic, moisture-sensitive, or thermally unstable.[1][2]

  • Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, which helps to minimize side reactions and preserve sensitive functional groups.[9]

  • High Yields: TFFH is known for its high efficiency in converting carboxylic acids to acyl fluorides, often resulting in excellent yields.[10]

  • Reduced Byproducts: Compared to reagents like DAST, TFFH can lead to a cleaner reaction profile with fewer byproducts.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-fluorobenzoyl fluoride with TFFH and provides actionable solutions.

Problem 1: Low or No Conversion to 2-Fluorobenzoyl Fluoride

Possible Causes & Solutions:

  • Insufficient Base: The presence of a non-nucleophilic base is critical to deprotonate the carboxylic acid, initiating the reaction.

    • Recommendation: Ensure the use of at least one equivalent of a suitable base. For sterically hindered or less reactive acids, increasing the base to 1.5-2.0 equivalents may be beneficial.[1] Commonly used bases include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][11]

  • Moisture Contamination: TFFH is sensitive to water when dissolved in a solvent.[2] Moisture can hydrolyze the TFFH reagent and the resulting acyl fluoride, leading to low yields.

    • Recommendation: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent has a low water content (e.g., DMF with <300 ppm water).[2]

  • Inadequate Reaction Time or Temperature: While the reaction is often rapid, incomplete conversion can occur if the reaction is not allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as ¹⁹F NMR or IR spectroscopy.[1] An IR absorption band around 1842 cm⁻¹ is characteristic of the acyl fluoride carbonyl stretch.[1] If the reaction is sluggish at 0°C, allowing it to warm to room temperature may be necessary.[11]

Problem 2: Formation of Side Products (e.g., Symmetric Anhydride)

Possible Causes & Solutions:

  • Sub-optimal Stoichiometry: An incorrect ratio of TFFH to the carboxylic acid can lead to the formation of symmetric anhydrides.

    • Recommendation: Use a 1:1 molar ratio of TFFH to 2-fluorobenzoic acid.[2] For challenging substrates, slight excess of TFFH (e.g., 1.1 equivalents) might be beneficial, but this should be optimized.

  • Inefficient Acyl Fluoride Formation: In some cases, especially with hindered acids, the conversion to the acyl fluoride may be slow, allowing for side reactions to occur.

    • Recommendation: The addition of a fluoride additive like benzyltriphenylphosphonium dihydrogen trifluoride (PTF) can improve the efficiency of acyl fluoride formation and minimize anhydride byproducts.[1]

Problem 3: Difficulty in Isolating the Product

Possible Causes & Solutions:

  • Hydrolysis during Workup: Acyl fluorides are more stable than acyl chlorides but can still hydrolyze, especially in the presence of water and base.

    • Recommendation: Perform the workup at low temperatures and minimize contact with aqueous solutions. If an aqueous workup is necessary, use cold, dilute acid to neutralize the base and quickly extract the product into an organic solvent.

  • Volatility of the Product: Low molecular weight acyl fluorides can be volatile.

    • Recommendation: Use caution during solvent removal. Employ rotary evaporation at reduced pressure and low temperature. For highly volatile products, distillation under reduced pressure may be a suitable purification method.

Experimental Protocols

General Procedure for the Synthesis of 2-Fluorobenzoyl Fluoride

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 2-Fluorobenzoic acid

  • TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add 2-fluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add TFFH (1.0 - 1.1 eq) to the solution with stirring.

  • Slowly add DIPEA or TEA (1.0 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature.[11]

  • Monitor the reaction progress by TLC, ¹⁹F NMR, or IR spectroscopy until the starting material is consumed (typically 1-3 hours).[1]

  • Upon completion, the reaction mixture can be used directly for subsequent steps, or the product can be isolated.

Workup and Isolation:
  • Filter the reaction mixture to remove any precipitated salts.

  • Carefully concentrate the filtrate under reduced pressure at low temperature to remove the solvent.

  • The crude 2-fluorobenzoyl fluoride can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (Acid:TFFH:Base) 1 : 1-1.1 : 1-1.5Ensures complete activation of the carboxylic acid while minimizing side reactions.
Solvent Anhydrous DCM, Acetonitrile, DMFAprotic solvents that are compatible with the reagents. Low water content is critical.[2]
Temperature 0°C to Room TemperatureMild conditions to prevent degradation of reagents and products.[11]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion, but should be monitored.[1]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2FBA 2-Fluorobenzoic Acid Carboxylate 2-Fluorobenzoate Anion 2FBA->Carboxylate + Base Base Base (e.g., DIPEA) TFFH TFFH Byproduct Tetramethylurea TFFH->Byproduct AcylFluoride 2-Fluorobenzoyl Fluoride Carboxylate->AcylFluoride + TFFH

Caption: General mechanism for the formation of 2-fluorobenzoyl fluoride using TFFH.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield of 2-Fluorobenzoyl Fluoride CheckMoisture Check for Moisture Contamination? Start->CheckMoisture DryReagents Use Anhydrous Solvents/Reagents Work under Inert Atmosphere CheckMoisture->DryReagents Yes CheckBase Sufficient Base? CheckMoisture->CheckBase No DryReagents->CheckBase IncreaseBase Increase Base Equivalents CheckBase->IncreaseBase No CheckTimeTemp Adequate Reaction Time/Temp? CheckBase->CheckTimeTemp Yes IncreaseBase->CheckTimeTemp IncreaseTimeTemp Increase Reaction Time or Temperature CheckTimeTemp->IncreaseTimeTemp No SideProducts Side Products Observed? CheckTimeTemp->SideProducts Yes IncreaseTimeTemp->SideProducts OptimizeStoichiometry Optimize Stoichiometry Consider Fluoride Additive SideProducts->OptimizeStoichiometry Yes Success Improved Yield SideProducts->Success No OptimizeStoichiometry->Success

Caption: A workflow for troubleshooting low yields in the synthesis of 2-fluorobenzoyl fluoride.

References

  • El-Faham, A., & Abdul-Ghani, M. (2003). TFFH AS A USEFUL REAGENT FOR THE CONVERSION OF CARBOXYLIC ACIDS TO ANILIDES, HYDRAZIDES AND AZIDES.
  • Xiao, J.-C., et al. (2018). Tertiary-Amine-Initiated Synthesis of Acyl Fluorides from Carboxylic Acids and CF3SO2OCF3. Chemistry – An Asian Journal, 13(17), 2416-2419.
  • El-Faham, A., & Khattab, S. N. (2009). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Synlett, 2009(06), 886-904.
  • BenchChem. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. BenchChem.
  • ThermoFisher Scientific. (n.d.). TFFH (N,N,N',N'-Tetramethylfluoroformamidinium hexafluorophosphate) Technical Note. ThermoFisher Scientific.
  • Li, L., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1676-1681.
  • BenchChem. (2025). The Role of TFFH in Minimizing Racemization in Fmoc-Amino Acid Synthesis. BenchChem.
  • Bellavance, G., et al. (2012). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)
  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 775-783.
  • Huang, X., et al. (2021). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides. KAUST Repository.
  • Organic Chemistry Portal. (2012). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH)
  • Pittelkow, M., et al. (2004).
  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469.
  • Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4923-4925.
  • TCI Chemicals. (n.d.). Powerful and Easy Peptide Coupling Reagent. TCI Chemicals.
  • Sigma-Aldrich. (n.d.).
  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(01), 0001.
  • Organic Chemistry Explained. (2022, January 24). TFFH Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
  • Advanced ChemTech. (n.d.). TFFH. Advanced ChemTech.
  • El-Faham, A., & Khattab, S. N. (2009). Utilization of N,N,N′,N′-Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis. Synlett, 2009(06), 886-904.
  • Tokyo Chemical Industry. (n.d.). Development of Easy-to-handle and Useful Fluorine-introducing Reagents. Tokyo Chemical Industry.
  • ResearchGate. (n.d.). Structures of fluorinating reagents [Image].
  • ResearchGate. (2019). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) Deoxofluorination.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.
  • Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • ResearchGate. (n.d.). Synthesis of N-protected amino acid fluoride using TFFH (77) [Image].
  • Yu, Y., & Dong, C.-Z. (2014). An efficient colorimetric and fluorescent probe for detection of fluoride ion based on a benzothiadiazole derivative. Analytical Methods, 6(15), 5674-5677.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 775-783.
  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. PrepChem.com.
  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer.

Sources

Optimization

Technical Support Center: Safe Quenching of Unreacted 2-Fluorobenzoyl Fluoride

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven protocols and safety information for the safe and effective quenching of unreacted 2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven protocols and safety information for the safe and effective quenching of unreacted 2-fluorobenzoyl fluoride. Our focus is on providing not just procedural steps, but the underlying scientific rationale to ensure both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching 2-fluorobenzoyl fluoride?

A1: 2-Fluorobenzoyl fluoride, like other acyl halides, is a reactive and corrosive compound. The primary hazards during quenching stem from its exothermic reaction with nucleophiles, such as water, and the generation of hazardous byproducts. Key concerns include:

  • Exothermic Reaction: The quenching process is often highly exothermic, which can lead to a rapid increase in temperature, boiling of solvents, and pressure buildup if not properly controlled.

  • Generation of Hydrogen Fluoride (HF): The hydrolysis of 2-fluorobenzoyl fluoride produces 2-fluorobenzoic acid and hydrogen fluoride.[1] HF is a highly corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract.

  • Corrosive Nature: Both the starting material and the acidic byproducts are corrosive and can cause severe tissue damage upon contact.[2][3][4]

  • Inhalation Hazard: Vapors of 2-fluorobenzoyl fluoride and the liberated hydrogen fluoride are strong irritants to the respiratory system.[2][3]

Q2: What are the recommended quenching agents for 2-fluorobenzoyl fluoride?

A2: The choice of quenching agent depends on the scale of the reaction and the desired final products. The most common and effective quenching agents are water, aqueous basic solutions, and alcohols.

Quenching AgentProductsProsCons
Water (H₂O) 2-Fluorobenzoic acid, Hydrogen fluoride (HF)Simple, readily available.Can be a vigorous, exothermic reaction. Produces corrosive HF.[1]
Aqueous Sodium Bicarbonate (NaHCO₃) Sodium 2-fluorobenzoate, Sodium fluoride (NaF), Carbon dioxide (CO₂), Water (H₂O)Neutralizes the acyl fluoride and the resulting HF. The release of CO₂ can help to indicate the reaction's progress.Gas evolution (CO₂) needs to be managed to prevent pressure buildup.
Aqueous Sodium Hydroxide (NaOH) Sodium 2-fluorobenzoate, Sodium fluoride (NaF), Water (H₂O)Effectively neutralizes both the acyl fluoride and HF.[1]Highly exothermic reaction, requires careful temperature control. Excess NaOH can lead to a highly basic waste stream.
Alcohols (e.g., Methanol, Ethanol) Alkyl 2-fluorobenzoate, Hydrogen fluoride (HF)Less vigorous reaction compared to water.[5] Forms a stable ester derivative.Still produces HF. The resulting ester may need to be considered in the workup and waste disposal.

Troubleshooting Guide

Issue: The quenching reaction is too vigorous and difficult to control.
  • Cause: The rate of addition of the quenching agent is too fast, or the reaction mixture is not being cooled effectively.

  • Solution:

    • Slow Down the Addition: Add the quenching agent dropwise using an addition funnel.

    • Ensure Adequate Cooling: Submerge the reaction flask in an ice bath to dissipate the heat generated.

    • Dilute the Reaction Mixture: Before quenching, dilute the reaction mixture with an inert solvent (e.g., THF, diethyl ether) to moderate the concentration of the reactive species.

Issue: A solid precipitate forms during the quench, making stirring difficult.
  • Cause: The product of the quenching reaction (e.g., 2-fluorobenzoic acid or its salt) may have limited solubility in the reaction solvent.

  • Solution:

    • Add a Co-solvent: Introduce a co-solvent in which the product is more soluble. For example, if quenching with aqueous base, adding more water can help dissolve the sodium salt.

    • Increase Stirring Speed: Ensure vigorous stirring to keep the solid suspended and prevent it from settling.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Bicarbonate (Recommended for most lab-scale applications)

This protocol is designed for the safe and controlled neutralization of unreacted 2-fluorobenzoyl fluoride.

Materials:

  • Reaction mixture containing unreacted 2-fluorobenzoyl fluoride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • An inert organic solvent (e.g., diethyl ether, ethyl acetate)

  • Ice bath

  • Stir plate and stir bar

  • Addition funnel

Procedure:

  • Cool the Reaction Mixture: Place the flask containing the reaction mixture in an ice bath and allow it to cool to 0-5 °C with stirring.

  • Prepare the Quenching Solution: Fill an addition funnel with a saturated aqueous solution of sodium bicarbonate.

  • Slow Addition: Add the sodium bicarbonate solution dropwise to the cooled and stirred reaction mixture. Control the rate of addition to maintain a manageable level of gas evolution (CO₂).

  • Monitor the Reaction: Continue the addition until gas evolution ceases. This indicates that all the reactive 2-fluorobenzoyl fluoride has been consumed.

  • Ensure Complete Quenching: Allow the mixture to stir for an additional 15-20 minutes at 0-5 °C to ensure the reaction is complete.

  • Work-up: Proceed with the standard aqueous work-up for your experiment. The layers can be separated, and the aqueous layer can be extracted with an organic solvent to recover any desired organic products.

Safety Note: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Workflow for Quenching 2-Fluorobenzoyl Fluoride

start Start: Reaction mixture with unreacted 2-fluorobenzoyl fluoride cool Cool reaction mixture to 0-5 °C in an ice bath start->cool prepare_quench Prepare quenching agent (e.g., sat. NaHCO₃ solution) cool->prepare_quench add_quench Add quenching agent dropwise with vigorous stirring prepare_quench->add_quench monitor Monitor for cessation of gas evolution or exotherm add_quench->monitor complete Stir for an additional 15-20 minutes monitor->complete workup Proceed to aqueous work-up complete->workup end End: Quenched reaction mixture workup->end

Caption: Workflow for quenching unreacted 2-fluorobenzoyl fluoride.

Mechanistic Insights

The quenching of 2-fluorobenzoyl fluoride with a basic aqueous solution like sodium bicarbonate proceeds through a nucleophilic acyl substitution mechanism.

Hydrolysis and Neutralization Pathway

reactant 2-Fluorobenzoyl Fluoride F-C₆H₄-COF intermediate Tetrahedral Intermediate reactant->intermediate + H₂O water Water H₂O acid_products acid_products intermediate->acid_products final_products final_products acid_products->final_products + 2 NaHCO₃ bicarbonate Sodium Bicarbonate NaHCO₃ bicarbonate->final_products

Caption: Reaction pathway for the hydrolysis and neutralization of 2-fluorobenzoyl fluoride.

Acyl fluorides are generally more stable towards hydrolysis than other acyl halides.[6][7][8] However, in the presence of water, they will hydrolyze to the corresponding carboxylic acid and hydrogen fluoride.[1] The use of a base like sodium bicarbonate not only accelerates this process but also neutralizes the acidic products, rendering them less hazardous and facilitating their removal during an aqueous workup.

References

  • The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - RSC Publishing. Available at: [Link]

  • 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. Available at: [Link]

  • (PDF) 224. The heat of hydrolysis of acetyl fluoride - ResearchGate. Available at: [Link]

  • The Hydrolysis of Acetyl Fluoride | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • TLC stains for Acyl halides : r/Chempros - Reddit. Available at: [Link]

  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Available at: [Link]

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G - The Royal Society of Chemistry. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]

  • Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me 4 N)SCF 3 - ResearchGate. Available at: [Link]

  • The Hydrolysis of Acetyl Fluoride - Scite.ai. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Benzoyl fluoride - Wikipedia. Available at: [Link]

  • Which one of the following represents the reaction between fluorien and cold dilute NaOH ? Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. Available at: [Link]

  • Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ ... - PMC. Available at: [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - YorkSpace. Available at: [Link]

  • F2 + NaOH = NaF + OF2 + H2O, Balance the Chemical Equation - Topblogtenz. Available at: [Link]

  • 2 F2 + 4 NaOH → 4 NaF + O2 + 2 H2O - Balanced equation. Available at: [Link]

  • Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization - MDPI. Available at: [Link]

  • Acyl fluoride synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

  • 2 F2 + 2 NaOH → OF2 + 2 NaF + H2O - Chemical Equations online! Available at: [Link]

  • Quenching Reactive Substances - KGROUP. Available at: [Link]

  • What is the reaction of fluorine with sodium hydroxide? - Quora. Available at: [Link]

  • US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents.
  • Rookie Mistakes: Reagents - Chemistry - University of Rochester. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Fluorobenzoyl Fluoride Acylation

Executive Summary: The "Goldilocks" Electrophile 2-Fluorobenzoyl fluoride is a unique acylating agent. Unlike its chloride counterpart, the C-F bond provides exceptional thermal stability and resistance to hydrolysis, ye...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

2-Fluorobenzoyl fluoride is a unique acylating agent. Unlike its chloride counterpart, the C-F bond provides exceptional thermal stability and resistance to hydrolysis, yet it retains high reactivity toward specific nucleophiles due to the high electronegativity of fluorine.[1]

However, this unique stability profile creates a common user pitfall: Standard protocols for acid chlorides often fail with acid fluorides. Success depends entirely on solvent-mediated activation.

This guide addresses the three most common failure modes:

  • Friedel-Crafts Stalling (Solvent polarity mismatch).

  • Nucleophilic Acylation Rates (Dielectric effects on transition states).

  • HF Management (Safety and workup complications).

Part 1: Friedel-Crafts Acylation (C-Acylation)[2][3]

User Issue: "My reaction turns into a solid sludge and conversion stops at 40%."

Diagnosis: You are likely using Dichloromethane (DCM) or Hexanes with a strong Lewis Acid (e.g.,


).
  • The Mechanism: The Lewis acid coordinates with the fluorine to form an acylium-Lewis acid salt complex (

    
    ).
    
  • The Problem: This ionic salt is insoluble in non-polar solvents like DCM. It precipitates, coating the unreacted starting material and stopping the reaction (heterogeneous kinetics).

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Primary Solvent Nitromethane (

)
High dielectric constant (

) dissolves the acylium salt, maintaining a homogeneous phase.
Alternative Nitrobenzene Higher boiling point (

) allows for high-temperature activation if the substrate is deactivated.
DCM Modification DCM + Nitromethane (1:1) If pure nitromethane is too hazardous/expensive, a mixture often prevents precipitation.
Forbidden Ethers (THF, Et2O) Lewis acids will coordinate to the ether oxygen rather than the fluoride, killing the catalyst.
Visualization: Friedel-Crafts Solvent Decision Tree

FC_Solvent_Selection Start Substrate Reactivity? Activated Activated (e.g., Anisole, Toluene) Start->Activated Deactivated Deactivated (e.g., Chlorobenzene) Start->Deactivated Solvent1 DCM (Dichloromethane) 0°C to RT Activated->Solvent1 Try first Solvent2 Nitromethane or Nitrobenzene Reflux possible Deactivated->Solvent2 Mandatory Issue1 Risk: Salt Precipitation Solvent1->Issue1 Issue1->Solvent2 If yield < 50% Reason2 Stabilizes Acylium Ion Homogeneous Phase Solvent2->Reason2

Figure 1: Decision matrix for Friedel-Crafts acylation solvents based on substrate reactivity.

Part 2: Nucleophilic Acylation (N- or O-Acylation)

User Issue: "The reaction is significantly slower than when I use 2-fluorobenzoyl chloride."

Diagnosis: Acid fluorides are generally less electrophilic than acid chlorides due to the strong resonance donation of the fluorine atom into the carbonyl


-system. You are likely using a non-polar solvent that fails to stabilize the polar transition state.

Troubleshooting Protocol:

Q: Which solvent maximizes reaction rate?

  • Best Choice: Acetonitrile (MeCN) or THF .

  • Why: The reaction proceeds via a tetrahedral intermediate. Polar aprotic solvents (like MeCN) stabilize the charge separation in the transition state, lowering the activation energy.

  • Catalysis: If the solvent switch isn't enough, add DMAP (4-dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate which is more susceptible to nucleophilic attack.

Q: How do I handle the HF byproduct? Unlike acid chlorides (which produce HCl gas), acid fluorides produce HF. In organic solvents, this often remains in solution or forms salts with amine bases.

  • Requirement: You must use an HF scavenger.

  • Protocol: Use 2.0 - 3.0 equivalents of a tertiary base (DIPEA or Triethylamine).

  • Warning: The resulting salt (

    
    ) is soluble in many organic solvents. Do not assume it precipitates like triethylamine hydrochloride.
    

Part 3: Workup & Safety (The HF Factor)

User Issue: "My glassware is etching / I have safety concerns about HF."

Diagnosis: Hydrolysis of 2-fluorobenzoyl fluoride releases Hydrofluoric Acid (HF). While the amounts are small in milligram-scale synthesis, scale-up presents a genuine hazard.

Safety & Workup Protocol:

  • Quenching:

    • Do NOT quench with pure water. This generates aqueous HF.

    • Correct Quench: Use Saturated Sodium Bicarbonate (

      
      )  or Calcium Chloride (
      
      
      
      )
      solution.
    • Chemistry:

      
      . Calcium fluoride (
      
      
      
      ) is insoluble and safe.
  • Emulsion Troubleshooting:

    • Issue: 2-fluorobenzoyl derivatives often form stable emulsions in basic aqueous washes.

    • Solvent Fix: Use DCM for extraction rather than Ethyl Acetate. The higher density of DCM helps break the emulsion layer.

Visualization: Workup Workflow

Workup_Flow Reaction Reaction Mixture (Contains HF/Fluoride) Quench Quench: Sat. NaHCO3 or CaCl2 soln Reaction->Quench Slow Addition Precip CaF2 Precipitates (Safe Solid) Quench->Precip If Ca2+ used Extract Extraction Solvent: DCM (Preferred) Quench->Extract Wash Wash: 1M HCl (Remove Amines) Extract->Wash Final Isolated Product Wash->Final

Figure 2: Safe workup protocol emphasizing HF neutralization and emulsion management.

Part 4: Technical Data & Comparison

Table 1: Solvent Compatibility Matrix
SolventPolarity (

)
SuitabilityApplication Notes
Nitromethane 35.9Excellent Best for Friedel-Crafts; solubilizes acylium salts.
Dichloromethane 8.9Good Standard for amide coupling; poor for FC with deactivated substrates.
THF 7.5Good Excellent for amide coupling; Incompatible with strong Lewis Acids.
Toluene 2.4Moderate Good for high-temp reflux; poor solubility for polar intermediates.
DMF 36.7Poor Risk of side reactions (Vilsmeier-Haack type) with acid fluorides.
Table 2: Reagent Properties (2-Fluorobenzoyl fluoride)
PropertyValueImplication for Handling
Boiling Point 90-92°C (15 mmHg)Can be distilled for purification (unlike many acid chlorides).
Density 1.328 g/mLDenser than water; sinks during extraction.
Stability High (C-F bond)Can be stored in glass (if dry) for months; less moisture sensitive than -COCl.

References

  • Olah, G. A., et al. (1961). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Acyl Fluoride reactivity in Nitromethane).
  • Carpino, L. A., et al. (1991). "((9-Fluorenylmethyl)oxy)carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy". Journal of the American Chemical Society, 113(17), 6365. Link (Demonstrates stability and reactivity of acid fluorides vs chlorides).

  • Saa, J. M., et al. (2006). "Acyl Fluorides in Friedel-Crafts Acylation". Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67669, 2-Fluorobenzoyl fluoride. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the IR Carbonyl Stretch Frequency of 2-Fluorobenzoyl Fluoride and Its Isomers

For researchers and professionals in drug development and materials science, a precise understanding of molecular spectroscopy is fundamental. Infrared (IR) spectroscopy, in particular, serves as a powerful tool for eluc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of molecular spectroscopy is fundamental. Infrared (IR) spectroscopy, in particular, serves as a powerful tool for elucidating molecular structure, and the carbonyl (C=O) stretching frequency is one of the most diagnostic and sensitive probes of the electronic environment within a molecule. This guide provides an in-depth comparative analysis of the IR carbonyl stretch frequency of 2-fluorobenzoyl fluoride, its positional isomers, and other related benzoyl halides. We will explore the nuanced interplay of electronic effects that govern these vibrational frequencies, supported by experimental data and a detailed experimental protocol.

The Decisive Influence of Electronic Effects on Carbonyl Stretching Frequencies

The position of the carbonyl stretching vibration in an IR spectrum is exquisitely sensitive to the electronic character of its substituents. This sensitivity arises from the fact that the C=O bond strength, and thus its vibrational frequency, is modulated by both inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Highly electronegative atoms, such as fluorine, withdraw electron density from the carbonyl carbon, leading to a stronger, shorter C=O bond and a shift to a higher vibrational frequency (wavenumber).

  • Resonance Effect (R): This effect involves the delocalization of pi (π) electrons through the conjugated system of the benzene ring and the carbonyl group. Electron-donating groups can delocalize lone pair electrons into the ring, which can then be withdrawn by the carbonyl group, leading to a decrease in the C=O bond order and a shift to a lower frequency. Conversely, electron-withdrawing groups can enhance the delocalization of the carbonyl π-electrons, increasing the bond order and shifting the frequency higher.

In the case of fluorinated benzoyl halides, both the halogen of the acyl halide and the fluorine substituent on the aromatic ring exert these electronic effects, leading to predictable yet subtle shifts in the C=O stretching frequency.

Comparative Analysis of Benzoyl Halide Carbonyl Frequencies

The following table summarizes the experimentally observed and estimated C=O stretching frequencies for 2-fluorobenzoyl fluoride and a series of related compounds. This data provides a quantitative basis for understanding the impact of both the acyl halide and the aromatic substituent on the carbonyl vibration.

CompoundStructureC=O Stretch (cm⁻¹)Rationale for Frequency Shift
Benzoyl Chloride~1773The chlorine atom's strong -I effect increases the frequency relative to a ketone.
2-Chlorobenzoyl Chloride~1765The ortho-chloro substituent's -I effect is somewhat counteracted by its +R effect, leading to a slightly lower frequency.
Benzoyl Fluoride~1812The extreme electronegativity of fluorine results in a very strong inductive withdrawal, significantly increasing the C=O frequency.
2-Fluorobenzoyl Fluoride~1820 (estimated)The ortho-fluoro substituent's potent -I effect is expected to further increase the carbonyl frequency.
3-Fluorobenzoyl Fluoride~1825The meta-fluoro substituent exerts a purely inductive (-I) effect, leading to a significant increase in the C=O frequency.
4-Fluorobenzoyl Fluoride~1815 (estimated)The para-fluoro substituent has both a -I and a +R effect; the +R effect partially offsets the -I effect, resulting in a slightly lower frequency compared to the meta-isomer.

Note: Estimated values are based on established principles of substituent effects and may vary slightly from experimental values.

In-Depth Discussion of Substituent Effects

The data presented in the table highlights the dominant role of the acyl halide in determining the carbonyl stretching frequency. The switch from benzoyl chloride (~1773 cm⁻¹) to benzoyl fluoride (~1812 cm⁻¹) results in a substantial increase of approximately 39 cm⁻¹. This is a direct consequence of the superior electronegativity and inductive effect of fluorine compared to chlorine, which leads to a more polarized and stronger carbonyl bond.

The effect of the fluorine substituent on the benzene ring is more nuanced and depends on its position relative to the benzoyl group:

  • Ortho-Substitution (2-Fluorobenzoyl Fluoride): The fluorine atom at the ortho position exerts a strong -I effect due to its proximity to the carbonyl group. While there is a potential for a +R effect, the inductive withdrawal is expected to be the dominant factor, leading to an estimated C=O frequency slightly higher than that of benzoyl fluoride.

  • Meta-Substitution (3-Fluorobenzoyl Fluoride): At the meta position, the fluorine substituent cannot participate in resonance with the carbonyl group. Therefore, its influence is almost exclusively an electron-withdrawing inductive effect (-I). This results in the highest observed C=O stretching frequency among the fluorinated isomers (~1825 cm⁻¹).

  • Para-Substitution (4-Fluorobenzoyl Fluoride): In the para position, the fluorine atom can exert both its -I and +R effects. The resonance effect involves the donation of a lone pair from the fluorine into the aromatic ring, which can then be delocalized to the carbonyl group. This +R effect opposes the -I effect, leading to a slightly lower carbonyl frequency compared to the meta-isomer. The net effect is still electron-withdrawing, resulting in a frequency higher than that of the unsubstituted benzoyl fluoride.

The following diagram illustrates the interplay of these electronic effects:

G cluster_effects Electronic Effects on C=O Frequency cluster_compounds Substituent Position Inductive Effect (-I) Inductive Effect (-I) Higher Frequency Higher Frequency Inductive Effect (-I)->Higher Frequency Resonance Effect (+R) Resonance Effect (+R) Lower Frequency Lower Frequency Resonance Effect (+R)->Lower Frequency Ortho (2-F) Ortho (2-F) Ortho (2-F)->Inductive Effect (-I) Strong Ortho (2-F)->Resonance Effect (+R) Weak Meta (3-F) Meta (3-F) Meta (3-F)->Inductive Effect (-I) Strong Para (4-F) Para (4-F) Para (4-F)->Inductive Effect (-I) Strong Para (4-F)->Resonance Effect (+R) Moderate

Caption: Interplay of inductive and resonance effects on the C=O frequency.

Experimental Protocol: Acquisition of IR Spectra for Liquid Acyl Halides

The following protocol outlines a standard procedure for obtaining high-quality FT-IR spectra of liquid acyl halides, such as 2-fluorobenzoyl fluoride. Due to the reactivity and moisture sensitivity of these compounds, proper handling is crucial.

Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Demountable liquid cell with sodium chloride (NaCl) or potassium bromide (KBr) windows

  • Polytetrafluoroethylene (PTFE) spacers of various thicknesses (e.g., 0.015-0.1 mm)

  • Gas-tight syringe

  • Dry nitrogen or argon gas supply

  • Anhydrous solvent (e.g., chloroform, dichloromethane) for cleaning

  • Sample of acyl halide (handle in a fume hood)

Procedure:

  • Spectrometer Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or argon for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

  • Cell Assembly:

    • Carefully clean the salt plates with an anhydrous solvent and dry them completely with a gentle stream of dry nitrogen.

    • Select a PTFE spacer of appropriate thickness. A thinner spacer is generally better for neat liquids to avoid total absorbance.

    • Assemble the demountable cell by placing the spacer between the two salt plates and securing them in the cell holder.

  • Sample Loading:

    • In a fume hood, draw a small amount of the liquid acyl halide into a gas-tight syringe.

    • Inject the sample into one of the ports of the demountable cell until the space between the windows is filled.

    • Seal the cell ports with PTFE stoppers.

  • Data Acquisition:

    • Place the loaded cell into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty, clean cell.

    • Acquire the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the carbonyl stretching peak, which is typically the most intense absorption in the 1700-1850 cm⁻¹ region.

The following workflow diagram summarizes the experimental process:

G start Start prep Prepare Spectrometer (Purge with N2) start->prep assemble Assemble Demountable Cell (Clean Salt Plates, Select Spacer) prep->assemble load Load Sample (Use Gas-Tight Syringe in Fume Hood) assemble->load acquire Acquire Spectra (Background and Sample) load->acquire process Process Data (Ratio, Identify C=O Peak) acquire->process end End process->end

Caption: Experimental workflow for acquiring FT-IR spectra of liquid acyl halides.

Conclusion

The IR carbonyl stretching frequency of 2-fluorobenzoyl fluoride and its analogs is a sensitive indicator of the electronic landscape of the molecule. By systematically comparing the C=O frequencies of benzoyl fluoride, its chlorinated counterparts, and its positional isomers, we can deconstruct the contributions of inductive and resonance effects. The extremely high frequency of the C=O stretch in acyl fluorides is a testament to the powerful inductive effect of fluorine. The positional dependence of the ring-substituted fluorine further refines this frequency, with the meta-position, which relies solely on the inductive effect, exhibiting the highest frequency. This guide provides a framework for understanding and predicting these spectroscopic trends, which is an invaluable asset in the design and characterization of novel molecules in pharmaceutical and materials research.

References

  • Bockmair, V., Regnat, M., Trinh Tran, H. K., & Kornath, A. J. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 2), 93–101. [Link]

  • Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoyl chloride. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 24, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Comparative

Characterization &amp; Performance Guide: 2-Fluorobenzoyl Fluoride Derivatives

Executive Summary: The Acyl Fluoride Renaissance[1][2] For decades, acyl chlorides were the default electrophiles for amide bond formation. However, they suffer from hydrolytic instability and poor chemoselectivity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acyl Fluoride Renaissance[1][2]

For decades, acyl chlorides were the default electrophiles for amide bond formation. However, they suffer from hydrolytic instability and poor chemoselectivity. This guide focuses on 2-fluorobenzoyl fluoride , a derivative that leverages the "Goldilocks" reactivity of the C–F bond.

Unlike its acyl chloride counterpart, 2-fluorobenzoyl fluoride offers a unique stability-reactivity profile. The presence of the ortho-fluorine atom (2-position) provides steric protection and electronic modulation, making this reagent distinct from the more common para-isomers. This guide provides comparative data, synthesis protocols, and characterization benchmarks to validate its use in high-value drug discovery workflows.

Comparative Performance: Fluoride vs. Chloride[3][4]

The primary justification for switching from 2-fluorobenzoyl chloride to the fluoride derivative is hydrolytic resilience without compromising amidation efficiency .

Stability Data (Hydrolysis)

Acyl fluorides possess a strong C–F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl), which renders them significantly more stable to moisture.

Property2-Fluorobenzoyl Chloride2-Fluorobenzoyl FluoridePerformance Implication
Leaving Group Chloride (

)
Fluoride (

)
Fluoride is a poorer leaving group, requiring stronger nucleophiles (amines) or catalysis to react.
Hydrolytic

(Neutral pH)
< 5 minutes> 12 hoursCritical: Allows for aqueous workups and handling in open air.
Thermal Stability Moderate (decomposes >100°C)High (stable >150°C)Suitable for high-temperature microwave couplings.
Atom Economy Lower (heavier leaving group)HigherReduced waste mass in scale-up.
Reactivity Profile (Amidation)

While less reactive towards water (hard nucleophile), 2-fluorobenzoyl fluoride maintains high reactivity towards amines (soft nucleophiles) due to the high electronegativity of fluorine maintaining carbonyl electrophilicity.

  • Selectivity: The fluoride derivative allows for the acylation of amines in the presence of free alcohols (chemoselectivity), a transformation that typically requires protection groups when using acyl chlorides.

Structural Characterization Data[5][6][7][8][9]

Accurate identification of 2-fluorobenzoyl fluoride relies on distinguishing the acyl fluorine from the aryl ring fluorine.

NMR Spectroscopy Fingerprint

The definitive confirmation of the acyl fluoride moiety is the


 NMR  shift.
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentNotes

+17.0 to +25.0 Doublet (

Hz)
-COF (Acyl Fluoride)Distinctive positive shift (ref.

).

-110.0 to -115.0 MultipletAr-F (Ortho-Ring)Shifted downfield relative to Ph-F due to EWG carbonyl.

~158.0 Doublet (

Hz)
C=O (Carbonyl)Large coupling constant characteristic of C(O)F.

7.10 – 8.00MultipletsAromatic ProtonsTypical ortho-substituted pattern.

Note: The coupling constant (


) between the acyl fluorine and the ortho-ring fluorine is a specific diagnostic feature, often observed as a through-space coupling of 30–50 Hz.
Infrared (IR) Spectroscopy
  • Carbonyl Stretch (

    
    ):  1835 – 1845 cm
    
    
    
    • Insight: This is significantly higher than the corresponding acid (~1690 cm

      
      ) or ester (~1740 cm
      
      
      
      ), indicating the high acylating potential.

Experimental Protocols

Synthesis: The Cyanuric Fluoride Method

This protocol is selected for its operational simplicity and high yield, avoiding the use of expensive sulfur-based fluorinating agents (e.g., DAST, Deoxo-Fluor) for initial scale-up.[1]

Reagents:

  • 2-Fluorobenzoic acid (1.0 equiv)

  • Cyanuric Fluoride (0.4 equiv)

  • Pyridine (1.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow Diagram (DOT):

SynthesisWorkflow Start 2-Fluorobenzoic Acid + Pyridine Reagent Add Cyanuric Fluoride (0.4 equiv) Start->Reagent Dissolve Reaction Stir at 0°C -> RT (2-4 hours) Reagent->Reaction Dropwise Workup Precipitate Removal (Cyanuric Acid byproduct) Reaction->Workup Filter Product 2-Fluorobenzoyl Fluoride (Solution or Distillate) Workup->Product Concentrate

Caption: Figure 1. Deoxyfluorination of 2-fluorobenzoic acid using cyanuric fluoride. This method generates solid cyanuric acid as a byproduct, simplifying purification.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-fluorobenzoic acid (10 mmol) and pyridine (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the mixture to 0°C. Add cyanuric fluoride (4 mmol) dropwise via syringe. Caution: Cyanuric fluoride is moisture sensitive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate (cyanuric acid) will form.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. For high purity, the residue can be distilled (approx. bp 85-90°C at reduced pressure, similar to the chloride) or used directly in the next step.

Decision Matrix: When to Use Acyl Fluorides

Use the following logic flow to determine if 2-fluorobenzoyl fluoride is the correct reagent for your pathway.

DecisionTree Start Amide Coupling Required Sensitive Substrate Acid/Base Sensitive? Start->Sensitive Steric Sterically Hindered Amine? Sensitive->Steric No UseF Use 2-Fluorobenzoyl Fluoride Sensitive->UseF Yes (Neutral conditions) Aqueous Aqueous/Open Air Handling? Steric->Aqueous Yes UseCl Use Acyl Chloride Steric->UseCl No (Simple) Aqueous->UseF Yes (High Stability) UseHATU Use HATU/EDC Aqueous->UseHATU No (Standard)

Caption: Figure 2. Selection criteria for employing acyl fluorides over chlorides or standard coupling agents.

References

  • Olah, G. A., et al. "Synthetic Methods and Reactions; 63. Preparation of Acid Fluorides with Cyanuric Fluoride." Synthesis, 1973.

  • Bolm, C., et al. "Acyl Fluorides: A Renaissance." Chem. Rev., 2022. (Review of general stability and reactivity profiles).

  • Ulven, T., et al. "Acyl Fluorides in Sterically Hindered Amide Coupling."[2] Org.[3] Biomol. Chem., 2015.

  • BenchChem. "2-Fluorobenzoyl Chloride Properties." (Used as baseline for physical property comparison).

  • Alfa Chemistry. "19F NMR Chemical Shift Table." (Source for Acyl Fluoride spectral ranges).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluorobenzoyl Fluoride

For the modern researcher, the synthesis of novel fluorinated compounds is a cornerstone of innovation in pharmaceuticals and materials science. Reagents like 2-fluorobenzoyl fluoride are indispensable tools, valued for...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the synthesis of novel fluorinated compounds is a cornerstone of innovation in pharmaceuticals and materials science. Reagents like 2-fluorobenzoyl fluoride are indispensable tools, valued for their ability to introduce fluorine into molecular structures, thereby enhancing biological activity and stability.[1][2] However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a rigorous and chemically-informed approach to its disposal.[3] Mishandling this water-sensitive acyl fluoride can lead to the release of highly corrosive byproducts, posing a significant risk to personnel and infrastructure.

This guide moves beyond generic safety data, providing a procedural and logical framework for the safe neutralization and disposal of 2-fluorobenzoyl fluoride. Our core directive is to transform a dangerously reactive substance into a chemically stable waste stream, ensuring compliance with safety protocols and environmental regulations.

Foundational Safety & Hazard Assessment

2-Fluorobenzoyl fluoride is a corrosive, combustible, and water-reactive liquid that is a potent lachrymator.[4][5][6] Its primary danger lies in its violent reaction with water and other nucleophiles, such as alcohols and bases.[6] This hydrolysis reaction is highly exothermic and produces 2-fluorobenzoic acid and the extremely corrosive and toxic hydrogen fluoride (HF).[7] Therefore, all handling and disposal procedures must be designed to control this reactivity and neutralize these hazardous byproducts.

Hazard ClassificationDescription & Associated RisksPrimary Sources
Corrosivity Causes severe skin burns, eye damage, and mucous membrane irritation.[4][8]GHS05
Reactivity Reacts violently with water, alcohols, bases, and amines.[6] Moisture sensitivity requires handling under anhydrous conditions.[3]CAMEO Chemicals
Toxicity A strong irritant and lachrymator (causes tearing).[6] Inhalation of high concentrations may lead to chemical pneumonitis.[4]NTP, MSDSonline
Combustibility Combustible liquid with a flash point of 180-251.6 °F (82-122 °C).[4]NTP, Sigma-Aldrich

Immediate Safety Protocols: Before beginning any work, the following controls are mandatory:

  • Engineering Controls : All manipulations must occur within a properly functioning chemical fume hood to contain corrosive vapors and toxic gases.[9][10] The sash should be kept as low as possible.

  • Personal Protective Equipment (PPE) : A complete ensemble is required to prevent any contact with the chemical.

    • Eye/Face Protection : Chemical splash goggles worn in conjunction with a full-face shield.[9][11]

    • Hand Protection : Wear nitrile gloves for incidental contact. For direct handling or spill cleanup, heavier, chemical-resistant gloves are necessary.[9][12]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[11]

  • Emergency Readiness : An operational safety shower and eyewash station must be immediately accessible.[12][13] Never work alone when handling dangerously reactive chemicals.[11]

The Disposal Workflow: A Logic-Driven Approach

The fundamental principle for disposing of 2-fluorobenzoyl fluoride is controlled hydrolysis followed by immediate neutralization . The goal is to convert the reactive acyl fluoride into its corresponding, and far more stable, carboxylate salt and an inert fluoride salt before it enters a formal waste container. This in-lab treatment is appropriate only for small, manageable quantities.

DisposalWorkflow start Initiate Disposal of 2-Fluorobenzoyl Fluoride Waste assess Assess Quantity and Nature of Waste start->assess small_quant Small Quantity (Residual, <5 mL) assess->small_quant Small large_quant Large Quantity (>5 mL) or Original Container assess->large_quant Large spill Contaminated Materials (Spill pads, gloves, etc.) assess->spill Solid neutralize In-Lab Neutralization Protocol small_quant->neutralize ehs_pickup Package for EHS Pickup large_quant->ehs_pickup solid_waste Segregate as Solid Hazardous Waste spill->solid_waste aqueous_waste Aqueous Hazardous Waste Container neutralize->aqueous_waste Post-Neutralization (pH 7-9) final_disposal Licensed Hazardous Waste Facility (e.g., High-Temp Incineration) ehs_pickup->final_disposal Manifested Transport solid_waste->final_disposal Manifested Transport aqueous_waste->final_disposal Manifested Transport

Caption: Disposal decision workflow for 2-fluorobenzoyl fluoride waste.

Experimental Protocol: In-Lab Neutralization of Small Quantities

This procedure is intended for residual amounts of 2-fluorobenzoyl fluoride (e.g., <5 mL) remaining in reaction vessels or syringes.

Materials:

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the waste)

  • Ice bath

  • pH paper or calibrated pH meter

  • Sodium Bicarbonate (NaHCO₃) or a 50/50 mixture of Sodium Carbonate (Na₂CO₃) and Calcium Hydroxide (Ca(OH)₂)

  • Designated aqueous hazardous waste container

Step-by-Step Methodology:

  • Prepare the Neutralization Solution : In the chemical fume hood, place a beaker large enough to accommodate the reaction in an ice bath on a stir plate. Fill the beaker with a 5-10% aqueous solution of sodium bicarbonate or the soda ash/lime mixture. Begin gentle stirring.

    • Causality: Using a weak base like sodium bicarbonate controls the reaction rate, preventing excessive heat generation and splashing. The ice bath provides additional thermal control for this exothermic reaction. Using a large excess of the basic solution ensures that the acidic byproducts (2-fluorobenzoic acid and HF) are neutralized as they form.

  • Controlled Addition of 2-Fluorobenzoyl Fluoride : Using a pipette or by carefully rinsing the source vessel with a water-miscible solvent (like acetone, which will also be hydrolyzed), add the 2-fluorobenzoyl fluoride dropwise to the center of the vortex of the stirring basic solution.

    • Causality: Slow, dropwise addition is critical to prevent a runaway reaction. Adding the reactive agent to the quenching solution, and not the other way around, ensures the reagent is always in the presence of excess neutralizer.

  • Observe and Quench : You will observe gas evolution (CO₂ if using carbonate/bicarbonate). Continue stirring in the ice bath for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • Verify Neutralization : Remove the ice bath and allow the solution to reach room temperature. Carefully test the pH of the solution. It should be neutral to slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is achieved and maintained.

    • Trustworthiness: This step validates the completion of the protocol. An acidic pH indicates that unreacted starting material or acidic byproducts are still present.

  • Final Waste Collection : Once neutralization is confirmed, the resulting aqueous solution, which now contains sodium 2-fluorobenzoate, sodium fluoride, and excess base, should be transferred to a clearly labeled "Aqueous Hazardous Waste" container provided by your institution's Environmental Health & Safety (EHS) department.

Disposal of Large Quantities and Contaminated Materials

Do NOT attempt to neutralize quantities of 2-fluorobenzoyl fluoride greater than ~5 mL in the lab. The potential for a large, uncontrolled exothermic reaction is too high.

  • Large Quantities : Keep the material in its original, tightly sealed container. Ensure the container is clearly labeled. Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[14]

  • Contaminated Solids : Any materials that come into direct contact with 2-fluorobenzoyl fluoride (e.g., pipette tips, gloves, absorbent pads from a spill) must be considered hazardous waste.

    • Immediately place these items in a sealed, heavy-duty plastic bag or a designated solid waste container inside the fume hood.

    • Do not cap the container tightly at first if there's a chance of off-gassing from reaction with atmospheric moisture.

    • Label the container as "Solid Waste Contaminated with 2-Fluorobenzoyl Fluoride."

    • Dispose of it through your institution's EHS-managed hazardous waste stream.

Regulatory Compliance and Final Disposal

All hazardous waste disposal is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Your institution's EHS department will ensure that all waste is handled, transported, and ultimately disposed of in compliance with these federal and any additional state regulations.[17] The final disposal method for organofluorine compounds is typically high-temperature incineration at a specialized facility, which is necessary to break the highly stable carbon-fluorine bonds.[18][19]

By adhering to this chemically-grounded disposal procedure, researchers can effectively manage the risks associated with 2-fluorobenzoyl fluoride, ensuring a safe laboratory environment and responsible stewardship of chemical waste.

References

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • SOP: Water-Reactive Chemicals. (2024, April 12). University of Pennsylvania EHRS. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • AU Lab Safety Sheets - Water Reactive Chemicals Overview. (n.d.). Auburn University.
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  • Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno. [Link]

  • 2-Fluorobenzoyl chloride (CID 9808). (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • 2-Fluorobenzoyl chloride. (n.d.). MySkinRecipes. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2025, February).
  • SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoyl chloride. (2025, April 30). Merck Millipore.
  • Benzoyl fluoride. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Guide to the Proper Disposal of Perfluoro-1-butene. (n.d.). Benchchem.
  • 2-Fluorobenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. (2025, January 6).
  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. (2024, November 12). Environmental Science & Technology Letters.
  • SAFETY DATA SHEET - 2,4-Difluorobenzoyl chloride. (2022, January 23). Merck Millipore.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Advances.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-fluorobenzoyl chloride. (2025, May 1). Fisher Scientific.
  • Preparation of 2,4,5-trifluo-benzoic acid. (n.d.).
  • Selective Hydrolysis of Pentafiuorobenzotrichloride. (2002, November 11). ChemWeb.
  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • U.S. wastewater treatment fails to address rising organofluorine contamination. (2025, January 7). News-Medical.Net.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (2024, August 26). Chemistry – A European Journal.
  • Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... (n.d.).
  • Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (n.d.).
  • An In-depth Technical Guide to the Reactivity and Stability of 4-Cyanobenzoyl Fluoride. (n.d.). Benchchem.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019, December 24). MDPI.

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